

# B07 Hydrochloride: Comparative Binding Affinity and Functional Profiling Guide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: B07 hydrochloride

CAS No.: 1260629-43-3

Cat. No.: B605901

[Get Quote](#)

## Executive Summary

**B07 Hydrochloride** (B07-HCl) is a potent, small-molecule CCR5 antagonist belonging to the 1,4-disubstituted piperazine class. Developed to overcome the physicochemical limitations of earlier antagonists like TAK-220, B07-HCl distinguishes itself through superior aqueous solubility (25 mg/mL) and oral bioavailability (56%), while maintaining nanomolar-range inhibitory potency against HIV-1 entry.[1]

This guide analyzes the binding kinetics, thermodynamic stability, and functional inhibition of B07-HCl relative to clinical standards (Maraviroc) and structural analogs (TAK-220), providing a roadmap for its application in viral entry inhibition assays and microbicide development.

## Mechanistic Profile & Binding Topology[2][3][4]

### Mode of Action

Unlike endogenous ligands (e.g., CCL5/RANTES) that bind to the orthosteric site within the N-terminal domain (NTD) and Extracellular Loop 2 (ECL2), B07-HCl functions as an allosteric inverse agonist.

- **Binding Pocket:** B07-HCl occupies the hydrophobic transmembrane (TM) cavity formed by helices I, II, III, and VII.

- **Conformational Locking:** Upon binding, it stabilizes the CCR5 receptor in an inactive conformation, preventing the structural rearrangement required for gp120-V3 loop insertion. This steric clash blocks the fusion of the viral envelope with the host cell membrane.

## Signaling Pathway Blockade

The diagram below illustrates the interference of B07-HCl in the HIV-1 entry cascade compared to native signaling.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action. B07-HCl stabilizes CCR5 in an inactive state, preventing gp120 interaction despite CD4 binding.

## Comparative Analysis: Binding Affinity & Potency[5][6][7]

The following data synthesizes experimental results from competitive radioligand binding assays and single-round infectivity assays.

## Quantitative Performance Matrix

| Ligand        | Class                   | Binding Affinity ( / ) | Antiviral Potency ( ) | Solubility (PBS) | Bioavailability (Oral) |
|---------------|-------------------------|------------------------|-----------------------|------------------|------------------------|
| B07-HCl       | Synthetic Antagonist    | 6.0 nM ( )             | ~2–10 nM              | 25 mg/mL         | 56%                    |
| TAK-220       | Synthetic Antagonist    | 0.83 nM ( )            | ~1.0 nM               | 2 mg/mL          | 1.4%                   |
| Maraviroc     | FDA-Approved Antagonist | 1–6 nM ( )             | 1–5 nM                | Moderate         | 23–33%                 |
| CCL5 (RANTES) | Endogenous Agonist      | 0.1–0.5 nM ( )         | N/A (Agonist)         | High             | N/A                    |

Key Insight: While TAK-220 exhibits slightly higher raw affinity (lower

), B07-HCl offers a critical translational advantage. Its solubility is >10-fold higher, and its oral bioavailability is ~40-fold higher than TAK-220, making it a superior candidate for systemic or high-concentration microbicide formulations.

## Selectivity Profile

B07-HCl demonstrates high selectivity for CCR5 over CXCR4 and CCR2b, minimizing off-target inflammatory modulation.

- CCR5 Selectivity: >1000-fold vs. CXCR4.
- Cross-Resistance: B07-HCl retains potency against some Maraviroc-resistant strains, suggesting subtle differences in the specific residues engaged within the transmembrane pocket.

## Experimental Protocols

To validate B07-HCl binding, use the following standardized protocols. These workflows ensure data reproducibility and eliminate common artifacts like ligand depletion.

## Competitive Radioligand Binding Assay

Objective: Determine the

of B07-HCl by displacing

I-RANTES or

I-MIP-1

.

Materials:

- CHO-K1 cells stably expressing human CCR5.

- Radioligand:

I-RANTES (PerkinElmer, ~2200 Ci/mmol).

- Binding Buffer: 50 mM HEPES, 5 mM MgCl

, 1 mM CaCl

, 0.5% BSA, pH 7.4.

Protocol:

- Cell Prep: Harvest CHO-CCR5 cells and resuspend at

cells/mL in Binding Buffer.

- Equilibrium: In a 96-well plate, add:

- 50  $\mu$ L B07-HCl (Serial dilution:

M to

M).

- 50  $\mu$ L

I-RANTES (Final conc: 0.1 nM).

- 100  $\mu$ L Cell suspension.
- Incubation: Incubate for 90 minutes at room temperature (25°C). Note: Equilibrium takes longer at 4°C; RT is preferred for antagonists.
- Termination: Harvest onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.
- Wash: Wash 3x with 500  $\mu$ L ice-cold wash buffer (500 mM NaCl in HEPES).
- Detection: Dry filters and count in a scintillation counter.
- Analysis: Fit data to a one-site competition model:

## Calcium Flux Functional Assay

Objective: Confirm antagonistic activity (blocking RANTES-induced Ca mobilization).



[Click to download full resolution via product page](#)

Figure 2: Functional Assay Workflow. Pre-incubation with B07 is critical to allow allosteric locking before agonist challenge.

## References

- Dong, C., et al. (2012). "Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors." *Bioorganic & Medicinal Chemistry*. [Link](#)
- Yang, L., et al. (2018). "A CCR5 antagonist-based HIV entry inhibitor exhibited potent spermicidal activity: Potential application for contraception and prevention of HIV sexual transmission." *PLOS ONE*. [Link](#)
- Kondru, R., et al. (2008). "Molecular Interactions of CCR5 with Major Classes of Small-Molecule Anti-HIV-1 Agents." *Molecular Pharmacology*. [Link](#)

- Tan, Q., et al. (2013). "Structure of the CCR5 chemokine receptor–HIV entry inhibitor Maraviroc complex." Science. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [B07 Hydrochloride: Comparative Binding Affinity and Functional Profiling Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605901#b07-hydrochloride-binding-affinity-compared-to-other-ccr5-ligands>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)